2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a methylsulfinyl group, and a phenylethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination of Pyridine:
Formation of Methylsulfinyl Group: The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment of Phenylethyl Group: The phenylethyl group can be attached to the pyridine ring via a nucleophilic substitution reaction using appropriate phenylethyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfinyl group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Fluoropyridine: Lacks the methylsulfinyl and phenylethyl groups, resulting in different chemical and biological properties.
N-(2-Methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide: Lacks the fluorine atom, which affects its reactivity and binding affinity.
2-Fluoro-N-(1-phenylethyl)pyridine-4-carboxamide: Lacks the methylsulfinyl group, leading to different oxidation and reduction behavior.
The unique combination of the fluorine atom, methylsulfinyl group, and phenylethyl group in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-21(20)10-13(11-5-3-2-4-6-11)18-15(19)12-7-8-17-14(16)9-12/h2-9,13H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMGIUSJFGTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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